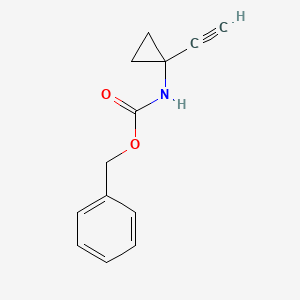

Benzyl (1-ethynylcyclopropyl)carbamate

描述

Benzyl (1-ethynylcyclopropyl)carbamate is a synthetic carbamate derivative characterized by a cyclopropane ring substituted with an ethynyl (-C≡CH) group and a benzyl carbamate moiety. The ethynyl group may confer unique reactivity, such as participation in click chemistry or modulation of metabolic stability, distinguishing it from other carbamates.

属性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC 名称 |

benzyl N-(1-ethynylcyclopropyl)carbamate |

InChI |

InChI=1S/C13H13NO2/c1-2-13(8-9-13)14-12(15)16-10-11-6-4-3-5-7-11/h1,3-7H,8-10H2,(H,14,15) |

InChI 键 |

JTEVGNXRBLFXQT-UHFFFAOYSA-N |

规范 SMILES |

C#CC1(CC1)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Direct Carbamate Formation via Amine-Chloroformate Coupling

A standard approach involves reacting 1-ethynylcyclopropylamine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate or triethylamine). This method is widely used for carbamate synthesis due to its simplicity and high efficiency.

Reaction Scheme:

$$

\text{1-Ethynylcyclopropylamine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl (1-ethynylcyclopropyl)carbamate} + \text{HCl}

$$

- Solvent: Dichloromethane or THF

- Temperature: 0–25°C

- Yield: ~70–90% (based on analogous carbamate syntheses)

Transcarbamation of Preformed Carbamates

Transcarbamation offers a route to exchange the alkoxy group of an existing carbamate. For example, methyl (1-ethynylcyclopropyl)carbamate can react with benzyl alcohol in the presence of potassium carbonate (K₂CO₃) under reflux.

Reaction Scheme:

$$

\text{Methyl (1-ethynylcyclopropyl)carbamate} + \text{Benzyl alcohol} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{Methanol}

$$

Data from Analogous Reactions:

| Substrate | Alcohol | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl carbamate | Benzyl alcohol | K₂CO₃ | 18–24 | 75–84 |

Copper-mediated reactions, such as those involving alkynes and azides (Click chemistry), could indirectly aid in constructing the ethynylcyclopropyl moiety. For instance, a copper(I)-catalyzed cycloaddition might enable the introduction of the ethynyl group post-carbamate formation.

- Synthesize benzyl (1-cyclopropyl)carbamate.

- Introduce the ethynyl group via Sonogashira coupling with a terminal alkyne.

- Catalyst: CuI/Pd(PPh₃)₄

- Solvent: THF or DMF

- Temperature: 60–80°C

Multi-Component Reactions (MCRs)

MCRs involving alkynes, amines, and carbonyl sources could streamline synthesis. A copper-catalyzed decarboxylative approach, as seen in triazole derivatives, might adapt to carbamate formation.

Hypothetical Reaction:

$$

\text{1-Ethynylcyclopropylamine} + \text{Benzyl alcohol} + \text{CO}2 \xrightarrow{\text{CuCl}2} \text{this compound}

$$

- Single-step process

- Utilizes inexpensive reagents (CO₂, alcohols)

Analytical Validation

Spectral data from analogous ethyl benzyl carbamates provide benchmarks for characterizing the target compound:

- NH Stretch: ~3297 cm⁻¹

- C=O Stretch: ~1681 cm⁻¹

- Alkyne C≡C Stretch: ~2100–2260 cm⁻¹

- δ 7.3–7.4 ppm (benzyl aromatic protons)

- δ 4.1–4.5 ppm (OCH₂Ph and cyclopropane protons)

化学反应分析

Types of Reactions

Benzyl N-(1-ethynylcyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl N-(1-oxocyclopropyl)carbamate.

Reduction: Formation of benzyl N-(1-ethynylcyclopropyl)amine.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

科学研究应用

Benzyl N-(1-ethynylcyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the synthesis of various fine chemicals and intermediates.

作用机制

The mechanism of action of benzyl N-(1-ethynylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethynyl group may also participate in interactions with other molecular targets, contributing to the compound’s overall biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Structural and Functional Differences

- Ethynyl vs. Hydroxymethyl (): The ethynyl group in the target compound likely enhances electrophilicity and metabolic stability compared to the hydroxymethyl analog, which may increase solubility but reduce membrane permeability.

- Cyclopropane vs.

- Benzyl Carbamate Moieties (): Benzyl carbamates generally exhibit selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). The ethynyl substituent may alter this selectivity by modifying steric or electronic interactions with enzyme active sites.

常见问题

Q. What are the established synthetic routes for Benzyl (1-ethynylcyclopropyl)carbamate, and what catalytic systems are commonly used?

The synthesis typically involves multi-step reactions starting from cyclopropane derivatives and benzyl carbamate precursors. Key steps include:

- Cyclopropane functionalization : Introducing the ethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis.

- Carbamate formation : Reacting the functionalized cyclopropane with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond .

- Catalysts like Pd(PPh₃)₄ or CuI are often employed for cross-coupling steps, while bases such as NaH or K₂CO₃ facilitate deprotonation during carbamate formation .

Q. What analytical techniques are recommended for structural characterization of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving cyclopropane ring geometry and carbamate bond angles .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify ethynyl protons (~2.5 ppm) and cyclopropane ring protons (δ 0.5–1.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What factors influence the compound’s stability during storage and handling?

- Moisture sensitivity : The carbamate group hydrolyzes in aqueous acidic/basic conditions; store in anhydrous environments (e.g., molecular sieves) .

- Temperature : Decomposition occurs above 80°C; refrigerate at 2–8°C for long-term stability .

- Light exposure : Ethynyl groups may undergo photochemical reactions; use amber vials to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

- Catalyst screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency.

- Solvent optimization : Replace THF with DMF or acetonitrile to increase solubility of intermediates .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

- Case example : Discrepancies in NMR integration ratios may arise from dynamic ring-opening of the cyclopropane. Use variable-temperature NMR to confirm ring stability .

- Crystallographic validation : Compare experimental X-ray data with DFT-optimized structures to resolve ambiguities in bond lengths/angles .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes or receptors (e.g., IC₅₀ values for carbamate-mediated inhibition) .

- Molecular docking : Use AutoDock Vina to model interactions between the ethynylcyclopropyl group and hydrophobic enzyme pockets .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding events .

Q. What safety protocols are critical when handling this compound in reactive conditions?

- Reactivity hazards : The ethynyl group may react violently with strong oxidizers (e.g., KMnO₄). Conduct reactions in a fume hood with blast shields .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential carbamate toxicity .

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported synthetic yields across studies?

- Reproducibility checklist :

- Verify reagent purity (e.g., ≥99% benzyl chloroformate).

- Standardize reaction monitoring (TLC vs. HPLC).

- Control moisture levels via Schlenk techniques .

Q. What strategies mitigate batch-to-batch variability in cyclopropane ring functionalization?

- In situ monitoring : Employ FTIR to track ethynyl group incorporation in real time.

- Post-reaction quenching : Add ethylenediamine to chelate residual Pd/Cu catalysts, reducing side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。